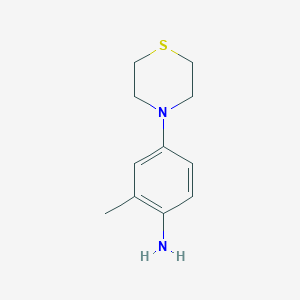![molecular formula C10H8ClNO2 B1418600 [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol CAS No. 1155531-69-3](/img/structure/B1418600.png)
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol
Overview
Description
“[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 . The IUPAC name for this compound is [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of N’-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives involves the conversion of 3-chlorobenzoic acid to ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol, ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetate, and 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide .Molecular Structure Analysis
The InChI code for “[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is 1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anticancer and Antimicrobial Activities : A study by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities, for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These compounds, including those related to [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol, showed promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya, D. R. Vennapu, & S. Shah, 2021).
Corrosion Inhibition : Research by Sadeghzadeh et al. (2021) on the corrosion inhibition efficiency of isoxazoles, including derivatives of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol, for mild steel in HCl solution through electrochemical methods. This study demonstrated that these compounds are effective mixed-type corrosion inhibitors, suggesting potential applications in protecting industrial metals (Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, & Seyyedi, 2021).
Enzyme Inhibition for Alzheimer's Disease : A work by Saeedi et al. (2019) focused on designing and synthesizing arylisoxazole-phenylpiperazine derivatives as selective inhibitors for acetylcholinesterase, a target for Alzheimer's disease treatment. This research underscores the importance of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol derivatives in developing new therapeutic agents (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Biocatalytic Synthesis : Chen et al. (2021) investigated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a related compound, in a green and efficient manner using a liquid-liquid biphasic microreaction system with recombinant Escherichia coli as a whole-cell catalyst. This innovative approach demonstrated the potential for high-efficiency synthesis of complex organic compounds, highlighting the versatility of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol and its derivatives in various synthesis applications (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water .
properties
IUPAC Name |
[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHPTPDCOUPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)
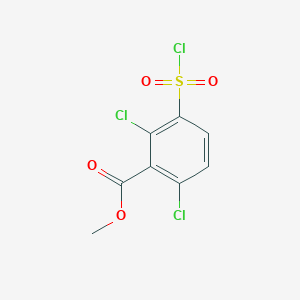
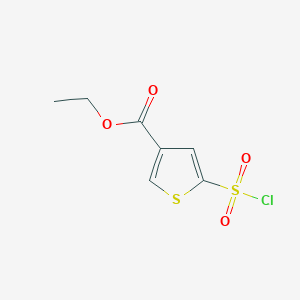
![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
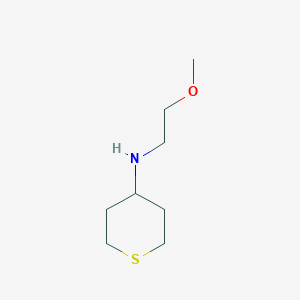
![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
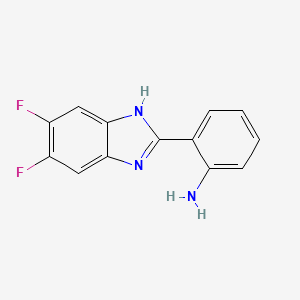
amine](/img/structure/B1418534.png)
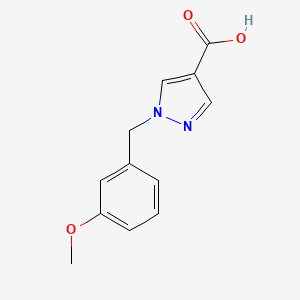
![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)
